molecular formula C9H8ClN3 B1435188 4-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole CAS No. 1803587-68-9

4-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole

Cat. No. B1435188
M. Wt: 193.63 g/mol
InChI Key: IIPOQCXWGRGHQM-UHFFFAOYSA-N
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Description

The compound “4-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole” belongs to the class of organic compounds known as triazoles. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms in the ring. They are known for their diverse range of biological activities .


Molecular Structure Analysis

Triazoles have a five-membered ring structure with three nitrogen atoms and two carbon atoms. The presence of multiple nitrogen atoms can contribute to the compound’s reactivity. The chlorophenyl and methyl groups attached to the triazole ring can also influence its physical and chemical properties .


Chemical Reactions Analysis

Triazoles can participate in various chemical reactions due to the presence of multiple nitrogen atoms in the ring. They can act as ligands in coordination chemistry, and they can undergo transformations such as N-alkylation and N-oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific triazole derivative would depend on its exact structure. Factors that could influence these properties include the nature and position of any substituent groups attached to the triazole ring .

Scientific Research Applications

π-Hole Tetrel Bonding Interactions

The synthesis and characterization of triazole derivatives, including a compound closely related to 4-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole, demonstrate significant π-hole tetrel bonding interactions. These interactions have been analyzed using Hirshfeld surface analysis, DFT calculations, and Bader's theory of atoms-in-molecules. The study sheds light on the influence of substituents on the nucleophilic/electrophilic nature of the compounds, affecting the interaction energy of the C⋯O tetrel bond (Ahmed et al., 2020).

Antimicrobial Activities

Research into triazole derivatives, including compounds similar to the one , has revealed their potential antimicrobial activities. The synthesis of these compounds involves reactions with various ester ethoxycarbonylhydrazones and primary amines, leading to derivatives that possess good or moderate activities against test microorganisms (Bektaş et al., 2007).

Lipase and α-Glucosidase Inhibition

A study utilizing 4-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole as a starting compound for the synthesis of other derivatives investigated their inhibitory activities against lipase and α-glucosidase. Some compounds showed significant anti-lipase and anti-α-glucosidase activities, indicating potential for further pharmacological exploration (Bekircan et al., 2015).

Safety And Hazards

Like all chemicals, triazole derivatives should be handled with care. The safety and hazards associated with a specific compound would depend on its exact structure and properties .

Future Directions

Triazoles are a focus of ongoing research due to their wide range of biological activities. Future research may explore new synthetic routes, novel derivatives, and additional applications in fields like medicine and agriculture .

properties

IUPAC Name

4-(4-chlorophenyl)-5-methyl-2H-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c1-6-9(12-13-11-6)7-2-4-8(10)5-3-7/h2-5H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPOQCXWGRGHQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNN=C1C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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